Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This particular compound features a unique structure with a triethylsilyl group, which imparts specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide typically involves the reaction of dimethyl(2-hydroxyethyl)amine with 3-(triethylsilyl)propyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The silyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding hydroxyl compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and other nucleophiles. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the silyl group.
Major Products Formed
Substitution Reactions: Various quaternary ammonium salts.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Hydrolysis: Hydroxyl derivatives of the original compound.
Scientific Research Applications
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide involves its interaction with biological membranes and other molecular targets. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. The silyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide
- Dimethyl(2-hydroxyethyl)(3-(triethoxysilyl)propyl)ammonium iodide
- Dimethyl(2-hydroxyethyl)(3-(tripropylsilyl)propyl)ammonium iodide
Uniqueness
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide is unique due to the presence of the triethylsilyl group, which imparts specific steric and electronic properties. This makes it distinct from other quaternary ammonium compounds with different silyl groups, affecting its reactivity and applications.
Properties
CAS No. |
84584-65-6 |
---|---|
Molecular Formula |
C13H32INOSi |
Molecular Weight |
373.39 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-(3-triethylsilylpropyl)azanium;iodide |
InChI |
InChI=1S/C13H32NOSi.HI/c1-6-16(7-2,8-3)13-9-10-14(4,5)11-12-15;/h15H,6-13H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
VVZVXGIROVRGTN-UHFFFAOYSA-M |
Canonical SMILES |
CC[Si](CC)(CC)CCC[N+](C)(C)CCO.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.